3-Pyrrolidin-1-yladamantan-1-ol
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Overview
Description
3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL is a compound that combines the structural features of adamantane and pyrrolidine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL typically involves the functionalization of adamantane derivatives followed by the introduction of the pyrrolidine ring. One common method is the reaction of 1-bromoadamantane with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Substitution: The adamantane or pyrrolidine moieties can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(PYRROLIDIN-1-YL)ADAMANTAN-1-ONE, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the pyrrolidine ring can interact with specific binding sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(PYRROLIDIN-1-YL)ADAMANTANE: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-(PIPERIDIN-1-YL)ADAMANTAN-1-OL: Contains a six-membered piperidine ring instead of the five-membered pyrrolidine ring, leading to differences in steric and electronic properties.
1-(MORPHOLIN-4-YL)ADAMANTANE: Features a morpholine ring, which introduces additional oxygen functionality and alters the compound’s properties.
Uniqueness
3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL is unique due to the combination of the adamantane and pyrrolidine moieties, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H23NO |
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Molecular Weight |
221.34 g/mol |
IUPAC Name |
3-pyrrolidin-1-yladamantan-1-ol |
InChI |
InChI=1S/C14H23NO/c16-14-8-11-5-12(9-14)7-13(6-11,10-14)15-3-1-2-4-15/h11-12,16H,1-10H2 |
InChI Key |
WHGRUDSZQYFNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)O |
Origin of Product |
United States |
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